molecular formula C10H19N B14424933 1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87401-79-4

1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole

Cat. No.: B14424933
CAS No.: 87401-79-4
M. Wt: 153.26 g/mol
InChI Key: OKUXFZLYXAMUAC-UHFFFAOYSA-N
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Description

1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound featuring a cyclopentane ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole can be synthesized through several methods. One common approach involves the cyclization of α-amino carbonyl compounds and aldehydes catalyzed by iodine (I₂), which proceeds smoothly in good yields and tolerates various functional groups . Another method includes the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with common reagents including halogens (e.g., bromine, chlorine) and sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Halogens or sulfonyl chlorides in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of halogenated or sulfonylated derivatives.

Mechanism of Action

The mechanism of action of 1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

87401-79-4

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1,3,4-trimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole

InChI

InChI=1S/C10H19N/c1-7-4-5-9-10(7)8(2)6-11(9)3/h7-10H,4-6H2,1-3H3

InChI Key

OKUXFZLYXAMUAC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C1C(CN2C)C

Origin of Product

United States

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